molecular formula C14H11N3O4S B2772942 Methyl 5-(((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 342384-85-4

Methyl 5-(((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2772942
CAS No.: 342384-85-4
M. Wt: 317.32
InChI Key: FDDCHCDFWJAQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C14H11N3O4S and its molecular weight is 317.32. The purity is usually 95%.
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Biological Activity

Methyl 5-(((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C13H12N4O3S
  • Molecular Weight : 288.33 g/mol
  • CAS Number : To be confirmed through further research.

Anticancer Properties

Recent studies have highlighted the compound's significant anticancer activity against various cancer cell lines. The following table summarizes key findings from research on its antiproliferative effects:

Cell Line IC50 (µM) % Inhibition Reference
T-47D (Breast Cancer)0.275735790.47%
SK-MEL-5 (Melanoma)0.8084.32%
MDA-MB-468 (Breast)0.8784.83%
HCT116 (Colon Cancer)0.6795.37%

These results indicate that this compound exhibits potent antiproliferative effects across multiple cancer types.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to induce apoptosis in cancer cells via several pathways:

  • Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
  • Interaction with DNA : Potential binding to DNA or interference with DNA repair mechanisms could contribute to its anticancer activity.

Study on Antiproliferative Effects

A comprehensive study evaluated the antiproliferative effects of various oxadiazole derivatives, including this compound). The study tested a panel of over 58 cell lines from different cancer types and found that this compound showed superior activity compared to standard chemotherapeutics like sorafenib .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various target proteins implicated in cancer progression. These studies suggest that this compound may effectively bind to targets such as EGFR and Src kinases, which are critical in tumor growth and metastasis .

Properties

IUPAC Name

methyl 5-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-19-13(18)11-5-4-10(20-11)8-22-14-17-16-12(21-14)9-3-2-6-15-7-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDCHCDFWJAQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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